

Application Notes & Protocols: Thioether Linker Chemistry for DM1-SMe Antibody-Drug Conjugates

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Compound of Interest

Compound Name: DM1-SMe

Cat. No.: B10776114

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[1][2] An ADC consists of three main components: a monoclonal antibody that targets a specific tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[3] The linker is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, and efficacy.[4]

This document focuses on the application of non-cleavable thioether linkers for conjugating the maytansinoid payload, DM1. Maytansinoids are potent microtubule inhibitors that induce mitotic arrest and apoptosis in cancer cells.[5] The specific payload discussed here, **DM1-SMe**, is a derivative of maytansine modified with a thiol group, enabling its conjugation to a linker.

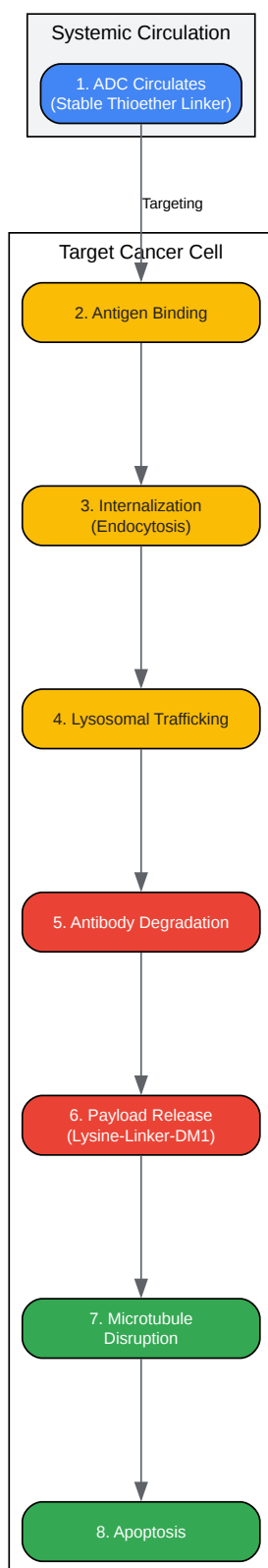
Thioether linkages, commonly formed using linkers like SMCC (succinimidyl-4-(maleimidylmethyl)cyclohexane-1-carboxylate), are designed for high stability in systemic circulation. This stability prevents the premature release of the cytotoxic drug, thereby minimizing off-target toxicity. The release of the active payload occurs after the ADC is internalized by the target cancer cell and undergoes lysosomal degradation, breaking down the antibody and releasing the drug-linker-amino acid catabolite. The well-known ADC, Ado-

trastuzumab emtansine (T-DM1 or Kadcyła®), utilizes this stable thioether linker chemistry to connect DM1 to the anti-HER2 antibody, trastuzumab.

Visualization of Key Processes

Mechanism of Action

The following diagram illustrates the mechanism of action for a thioether-linked **DM1-SMe** ADC, from systemic circulation to intracellular payload release and induction of apoptosis.

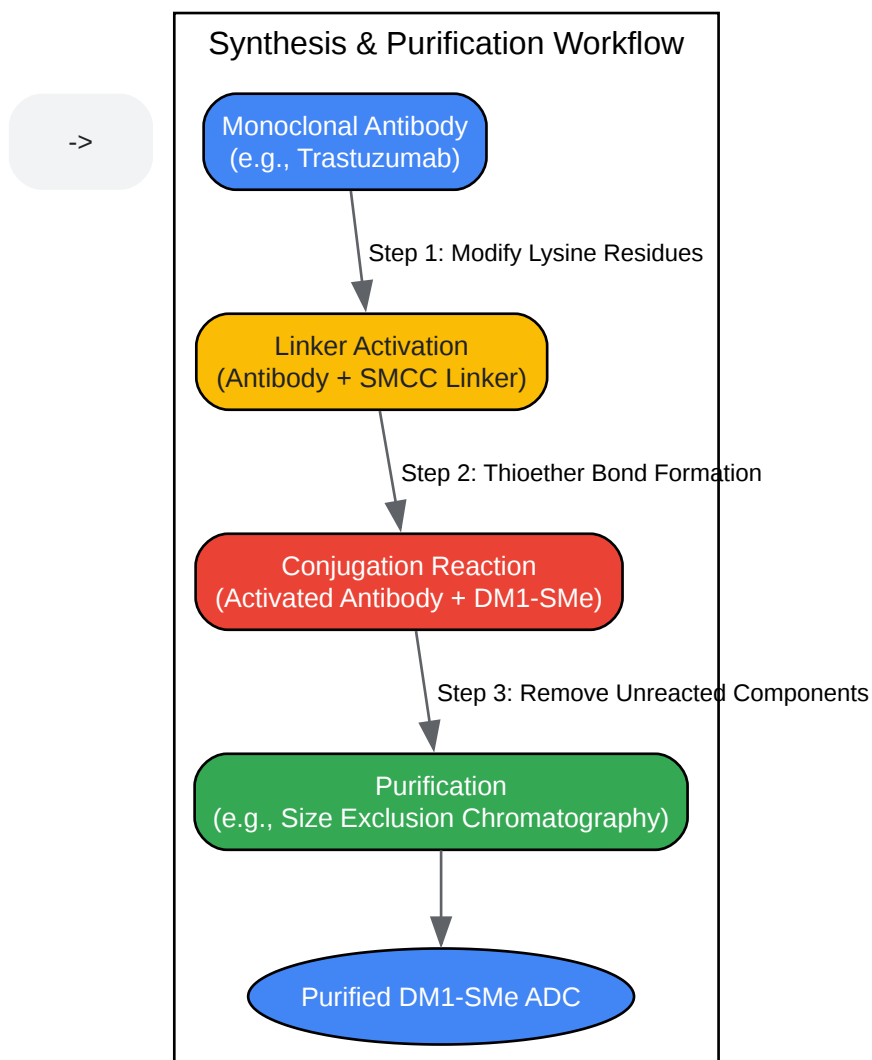


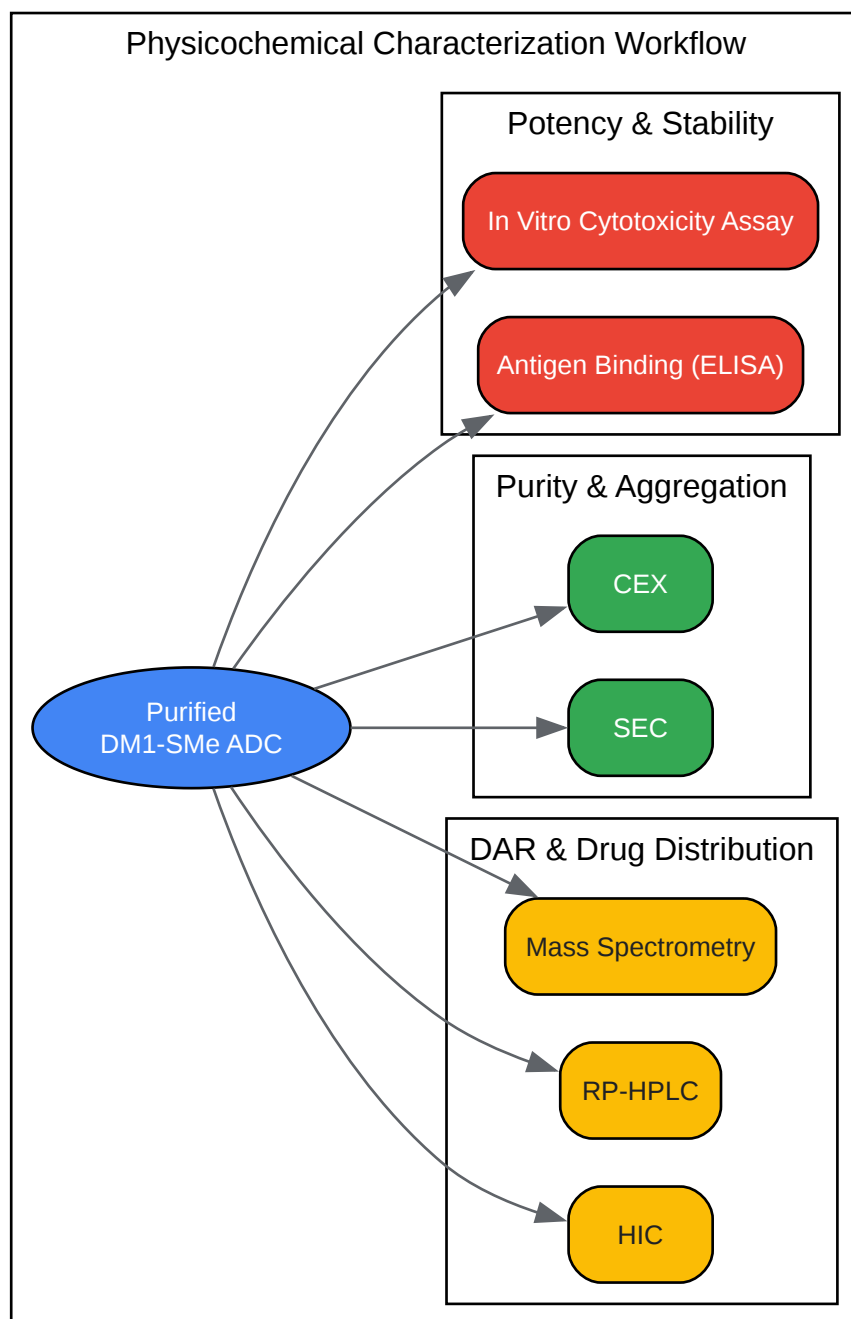
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Caption: Mechanism of Action for a Thioether-linked **DM1-SMe** ADC.

Experimental Workflows

The diagrams below outline the general workflows for the synthesis, purification, and characterization of **DM1-SMe** ADCs.





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